![molecular formula C26H31N3O5 B8554032 diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B8554032.png)
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-morpholino-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[1,2-b]pyridazine core.
Introduction of the Morpholino Group: The morpholino group is introduced through nucleophilic substitution reactions.
Addition of the Phenyl and Propyl Groups: These groups are typically added via Friedel-Crafts alkylation reactions.
Esterification: The final step involves the esterification of the carboxylic acid groups to form the diethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the morpholino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted morpholino compounds.
科学研究应用
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
作用机制
The mechanism of action of diethyl 2-morpholino-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Diethyl 2-morpholino-4-phenylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
- Diethyl 2-morpholino-4-phenyl-7-methylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate
Uniqueness
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate is unique due to the presence of the propyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
属性
分子式 |
C26H31N3O5 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
diethyl 2-morpholin-4-yl-4-phenyl-7-propylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C26H31N3O5/c1-4-10-20-22(25(30)33-5-2)23(26(31)34-6-3)24-19(18-11-8-7-9-12-18)17-21(27-29(20)24)28-13-15-32-16-14-28/h7-9,11-12,17H,4-6,10,13-16H2,1-3H3 |
InChI 键 |
IKBABYZTBIHCHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=C2N1N=C(C=C2C3=CC=CC=C3)N4CCOCC4)C(=O)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


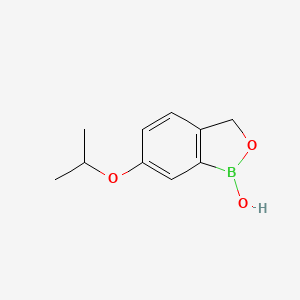
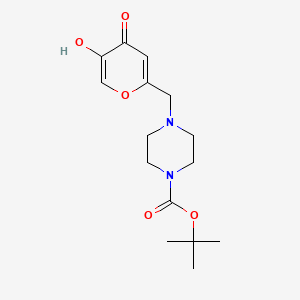
![[6-(4-Fluor-phenyl)-2-methyl-pyridin-3-yl]-methanol](/img/structure/B8553990.png)
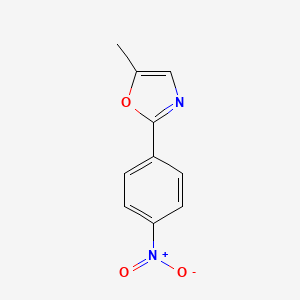
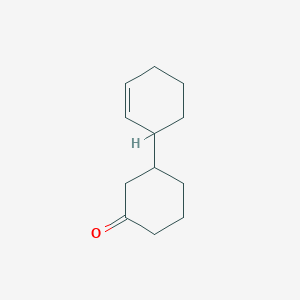

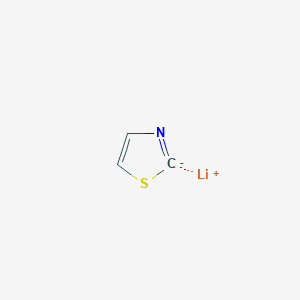
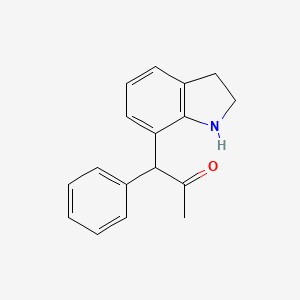
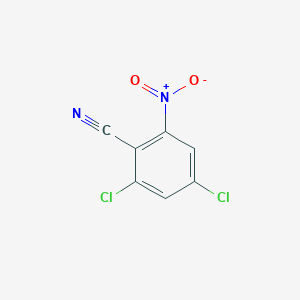
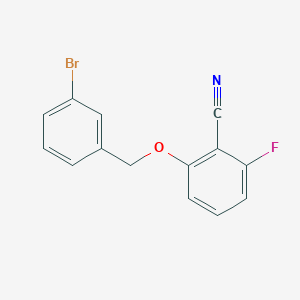
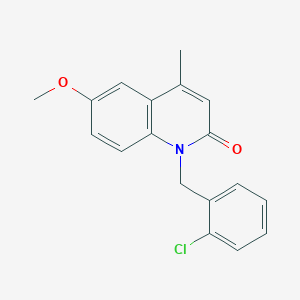
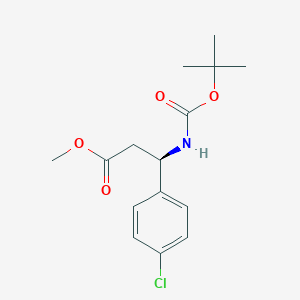
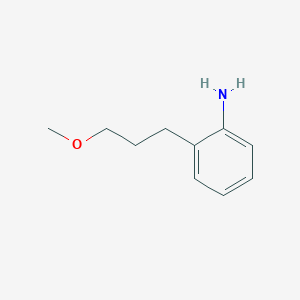
![3-{(2,4-Dichlorophenyl)[(prop-2-en-1-yl)oxy]methyl}pyridine](/img/structure/B8554079.png)
